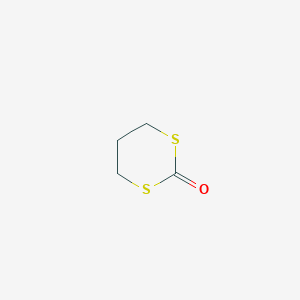![molecular formula C48H28Br6O6S4 B14691462 (Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone] CAS No. 31377-96-5](/img/structure/B14691462.png)
(Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone] is a complex organic compound with a unique structure characterized by multiple sulfur atoms and bromophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone] typically involves multi-step organic reactions. One common method includes the cycloaddition of 2,3-dihydro-1,4-dithiine with oligomeric 1,3-dithiol-2,4,5-trithione, resulting in the formation of the desired compound . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as rotary evaporation and lyophilization are employed to purify and isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions
(Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where bromine atoms can be replaced with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Applications De Recherche Scientifique
(Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone] has several scientific research applications:
Chemistry: Used as a precursor for synthesizing new organic π-donors.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of advanced materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of (Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone] involves its interaction with specific molecular targets. The compound’s multiple sulfur atoms and bromophenyl groups allow it to form strong bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4a,6,7,8a-Tetrahydro-1,3-dithiolo[4’,5’5,6]-1,4-dithiino[2,3-b]-1,4-dithiine-2-thione): A precursor for synthesizing new organic π-donors.
Benzo[b]naphtho[2’,3’5,6][1,4]dithiino[2,3-i]thianthrene-5,7,9,14,16,18-hexayl: Used in high-rate and long-cycle aqueous zinc organic batteries.
Propriétés
Numéro CAS |
31377-96-5 |
|---|---|
Formule moléculaire |
C48H28Br6O6S4 |
Poids moléculaire |
1308.4 g/mol |
Nom IUPAC |
[2,3,4a,6,8a-pentakis(4-bromobenzoyl)-2,3,6,7-tetrahydro-[1,4]dithiino[2,3-b][1,4]dithiin-7-yl]-(4-bromophenyl)methanone |
InChI |
InChI=1S/C48H28Br6O6S4/c49-31-13-1-25(2-14-31)37(55)41-42(38(56)26-3-15-32(50)16-4-26)62-48(46(60)30-11-23-36(54)24-12-30)47(61-41,45(59)29-9-21-35(53)22-10-29)63-43(39(57)27-5-17-33(51)18-6-27)44(64-48)40(58)28-7-19-34(52)20-8-28/h1-24,41-44H |
Clé InChI |
DGGSRSCZCCETGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C2C(SC3(C(S2)(SC(C(S3)C(=O)C4=CC=C(C=C4)Br)C(=O)C5=CC=C(C=C5)Br)C(=O)C6=CC=C(C=C6)Br)C(=O)C7=CC=C(C=C7)Br)C(=O)C8=CC=C(C=C8)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


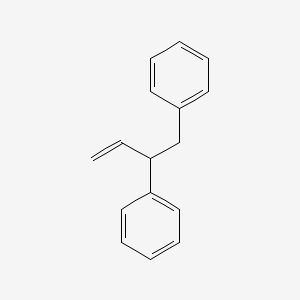
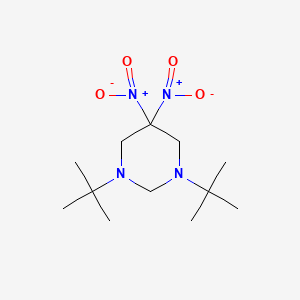

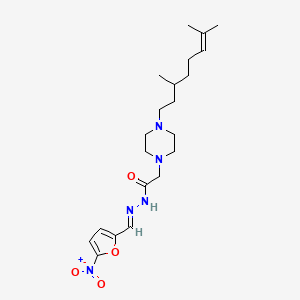
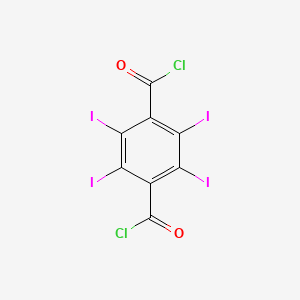
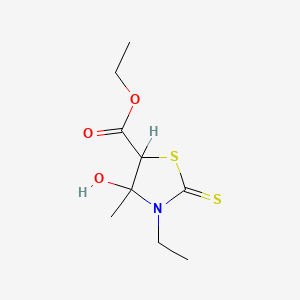
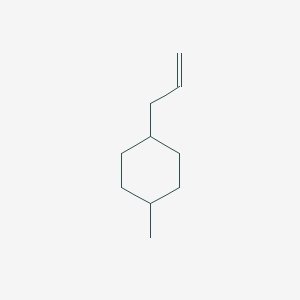
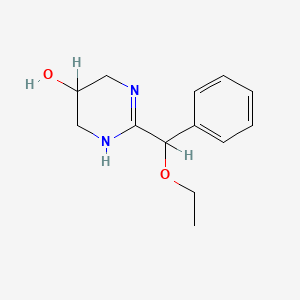
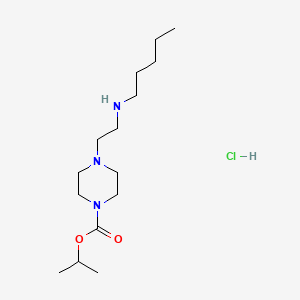
![1,3,5-Triazino[1,2-b]indazole-2,4-diamine](/img/structure/B14691451.png)
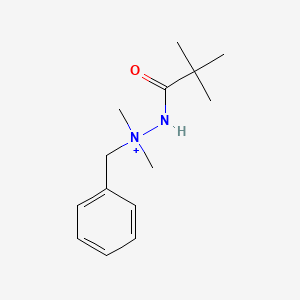
![3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B14691468.png)
![2H,4H-Spiro[1-benzoselenopyran-3,2'-oxirane]](/img/structure/B14691469.png)
